Desmethyl Cerivastatin-O-beta-D-glucuronide
CAS No.: 212616-56-3
Cat. No.: VC0023052
Molecular Formula: C₃₁H₄₀FNO₁₁
Molecular Weight: 621.65
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 212616-56-3 |
|---|---|
| Molecular Formula | C₃₁H₄₀FNO₁₁ |
| Molecular Weight | 621.65 |
| IUPAC Name | (2S,3S,4S,5R,6R)-6-[[5-[(E,3S,5R)-6-carboxy-3,5-dihydroxyhex-1-enyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
| Standard InChI | InChI=1S/C31H40FNO11/c1-14(2)24-20(10-9-18(34)11-19(35)12-22(36)37)23(16-5-7-17(32)8-6-16)21(25(33-24)15(3)4)13-43-31-28(40)26(38)27(39)29(44-31)30(41)42/h5-10,14-15,18-19,26-29,31,34-35,38-40H,11-13H2,1-4H3,(H,36,37)(H,41,42)/b10-9+/t18-,19-,26+,27+,28-,29+,31-/m1/s1 |
| SMILES | CC(C)C1=C(C(=C(C(=N1)C(C)C)COC2C(C(C(C(O2)C(=O)O)O)O)O)C3=CC=C(C=C3)F)C=CC(CC(CC(=O)O)O)O |
Introduction
Chemical Structure and Properties
Desmethyl Cerivastatin-O-beta-D-glucuronide is a phase II metabolite characterized by a glucuronic acid moiety conjugated to the desmethylated form of cerivastatin. The compound has been well-characterized through various analytical methods, with its essential properties summarized in Table 1.
Table 1. Chemical Properties of Desmethyl Cerivastatin-O-beta-D-glucuronide
| Property | Value |
|---|---|
| Chemical Formula | C31H40FNO11 |
| Molecular Weight | 621.6 g/mol |
| CAS Number | 212616-56-3 |
| SMILES Notation | CC(C)C1=C(C(=C(C(=N1)C(C)C)CO[C@H]2C@@HO)C3=CC=C(C=C3)F)/C=C/C@HO |
| Physical Appearance | White to off-white powder |
| Storage Conditions | Sealed in dry conditions at room temperature |
| Purity Specification | >95% |
The structure contains multiple stereogenic centers and functional groups, including hydroxyl groups, carboxylic acid moieties, and a pyridine ring, which collectively influence its physicochemical properties and biological activity .
Metabolic Formation and Pathways
Cerivastatin Metabolism Overview
Cerivastatin undergoes complex metabolism in humans, with multiple pathways contributing to its clearance. The formation of Desmethyl Cerivastatin-O-beta-D-glucuronide involves two principal steps: initial O-demethylation followed by glucuronidation.
Research has established that cytochrome P450 enzymes play a critical role in the first phase of metabolism:
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CYP2C8 accounts for approximately 60% of cerivastatin's oxidation to 6-hydroxyl- (M-23) and O-desmethyl- (M-1) cerivastatin
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CYP3A4 contributes about 40% to the formation of these metabolites, primarily the M-1 (O-desmethyl) form
Glucuronidation Process
The second phase of metabolism involves UDP-glucuronosyltransferases (UGTs), which catalyze the conjugation of glucuronic acid to form Desmethyl Cerivastatin-O-beta-D-glucuronide. This reaction follows the classical second-order nucleophilic substitution (SN2) mechanism involving an amino acid base catalyst .
UDP-glucuronosyltransferases catalyze the linkage of glucuronic acid from UDP-α-D-glucuronic acid to the desmethylated cerivastatin, forming a β-D-glucuronide configuration. This conjugation significantly increases the water solubility of the metabolite, facilitating its elimination .
UGT Enzyme Involvement in Glucuronidation
UDP-glucuronosyltransferases (UGTs) are a superfamily of enzymes responsible for the glucuronidation of various compounds. Multiple UGT isoforms may be involved in the formation of Desmethyl Cerivastatin-O-beta-D-glucuronide, with varying substrate specificity and tissue distribution.
UGT Isoform Distribution
| UGT Family | Major Isoforms | Primary Tissue Distribution |
|---|---|---|
| UGT1A | 1A1, 1A3, 1A4, 1A6, 1A9 | Liver, intestine, kidney |
| UGT2A | 2A1, 2A3 | Olfactory tissue, brain |
| UGT2B | 2B4, 2B7, 2B10, 2B15, 2B17 | Liver, intestine, kidney |
| UGT3A | 3A1, 3A2 | Various tissues |
Analytical Methods for Detection and Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS)
The detection and quantification of Desmethyl Cerivastatin-O-beta-D-glucuronide in biological samples typically employ liquid chromatography-mass spectrometry (LC-MS) methods. The following analytical parameters have been established for the detection of cerivastatin metabolites:
Table 3. LC-MS Parameters for Desmethyl Cerivastatin-O-beta-D-glucuronide Analysis
| Parameter | Specification |
|---|---|
| Detection Mode | ES positive ionization |
| Mass to Charge (m/z) | Cerivastatin: 460.2, M-23: 476.2, M-1: 446.2, Desmethyl hydroxyl cerivastatin: 462.2 |
| Capillary Voltage | 5000 V (positive) |
| Fragmentor Voltage | 150V (cerivastatin), 200V (M-1), 250V (M-23) |
| Drying Gas | Nitrogen, 10.0 L/min, 350°C |
| Nebulizer Gas | Nitrogen, 25 p.s.i. |
| Limit of Quantitation | 5 nM (M-1), 10 nM (desmethyl hydroxyl cerivastatin) |
| Linearity Range | 5-500 nM (r² ≥ 0.990) |
| Intraday Variability | 2-6% |
| Accuracy | ±2% |
These analytical parameters enable the reliable detection and quantification of Desmethyl Cerivastatin-O-beta-D-glucuronide in various biological matrices, including microsomes, plasma, and urine samples .
In Vitro Metabolism Studies
In vitro metabolism studies have provided valuable insights into the formation of Desmethyl Cerivastatin-O-beta-D-glucuronide. Typical experimental conditions for such studies include:
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Incubation of human liver microsomes (0.1-0.4 mg/mL) or recombinant enzymes with cerivastatin (0.5-100 μM)
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Reactions conducted in potassium phosphate buffer (100 mM, pH 7.4) at 37°C
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Initiation with NADPH (1 mM) and incubation for 5 minutes
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Reaction termination with ice-cold trichloroacetic acid
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Addition of internal standard (e.g., fluvastatin) for quantification
These standardized methods allow for the assessment of metabolite formation kinetics and the evaluation of factors influencing the glucuronidation process.
Clinical Significance and Drug Interactions
Association with Adverse Effects
Cerivastatin was withdrawn from the market due to an increased risk of rhabdomyolysis, a severe muscle-wasting condition. The metabolism of cerivastatin to Desmethyl Cerivastatin-O-beta-D-glucuronide and other metabolites plays a significant role in the drug's safety profile.
In a population-based cohort study, the risk of rhabdomyolysis with cerivastatin monotherapy was found to be 10-fold higher than with other statins . This elevated risk may be partly attributable to specific metabolic pathways and the formation of metabolites like Desmethyl Cerivastatin-O-beta-D-glucuronide.
Genetic Factors Influencing Metabolism
Functional Impact of Genetic Variants
The functional consequences of these genetic variations were investigated using recombinant enzymes and human liver microsomes:
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Recombinant CYP2C8.3 and CYP2C8.4 displayed up to six-fold increase in cerivastatin metabolic clearance compared to the wild-type enzyme
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Human liver microsomes carrying the CYP2C83 and CYP2C84 alleles exhibited a 2 to 14-fold increase in normalized cerivastatin intrinsic clearance compared to microsomes from livers carrying only the wild-type allele
These findings suggest that genetic polymorphisms in CYP2C8 can significantly alter cerivastatin metabolism, potentially affecting the formation of metabolites including Desmethyl Cerivastatin-O-beta-D-glucuronide, and may contribute to individual susceptibility to cerivastatin-induced myotoxicity.
Research Applications and Future Directions
Metabolic Pathway Modeling
The understanding of Desmethyl Cerivastatin-O-beta-D-glucuronide formation contributes to broader efforts in metabolic pathway modeling. A comprehensive literature-based drug metabolic reconstruction of highly prescribed drug groups, including statins, has been developed to capture the details of absorption, intracellular distribution, metabolism, and elimination .
Such modeling approaches can help predict drug-drug interactions, effects of dietary patterns on drug metabolism, and the impact of inherited metabolic disorders on drug efficacy and safety. For example, disturbed statin metabolism has been shown to contribute to the clinical phenotype of mitochondrial energy disorders .
Future Research Directions
Future research on Desmethyl Cerivastatin-O-beta-D-glucuronide may focus on:
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Elucidating the specific UGT isoforms responsible for its formation
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Developing more sensitive and specific analytical methods for its detection in biological samples
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Investigating the potential role of this metabolite in statin-induced myotoxicity
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Exploring the impact of genetic variations in UGT enzymes on its formation and clearance
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Utilizing the knowledge gained from cerivastatin metabolism to inform the development of safer statin medications
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